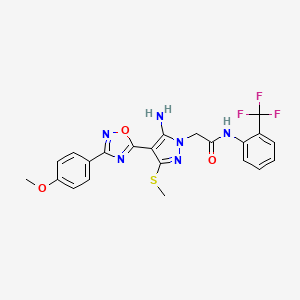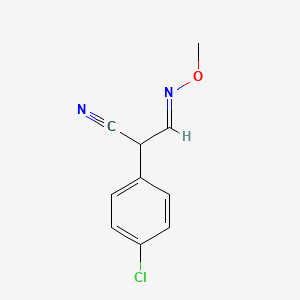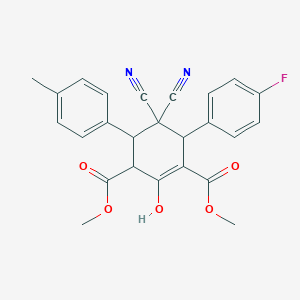![molecular formula C24H22FN7O B2976764 1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine CAS No. 1251679-98-7](/img/structure/B2976764.png)
1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a 1,2,3-triazole ring, and a pyridine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid structure. The electronegative fluorine atom could also create a polar region in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions . The piperazine ring can act as a bidentate ligand, binding to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity. The piperazine ring could contribute to its solubility in water .Aplicaciones Científicas De Investigación
Antimicrobial Activities
One area of research involves the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. The process includes the conversion of isonicotinic acid hydrazide into 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and further reaction to produce 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. These compounds, upon screening, exhibited varying degrees of antimicrobial efficacy, indicating the potential for developing new antibacterial and antifungal agents (Bayrak et al., 2009).
Antitumor and Antimicrobial Activities
Another research focus is on enaminones as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities. This study highlights the versatility of enaminones in generating various derivatives, which upon evaluation, showed promising results against certain cancer cell lines and microorganisms, underscoring the potential for therapeutic applications (Riyadh, 2011).
Material Science and Sensing Applications
Research into heteroleptic cyclometalated iridium(III) complexes demonstrates the compound's role in achieving highly efficient, room-temperature blue phosphorescence. This is particularly relevant for developing new materials for optoelectronic devices, highlighting the compound's utility beyond biological applications (Yang et al., 2005).
Molecular Docking and Screening
Further studies involve the synthesis of novel pyridine and fused pyridine derivatives for in silico molecular docking screenings. These compounds, designed to interact with specific proteins, were evaluated for antimicrobial and antioxidant activities, providing insights into their potential as therapeutic agents (Flefel et al., 2018).
Chemical Sensing
Research on pyrrolidine constrained bipyridyl-dansyl fluoroionophores showcases the compound's selectivity as a chemosensor for Al(3+), based on internal charge transfer. This signifies the compound's application in chemical sensing, demonstrating its importance in analytical chemistry (Maity & Govindaraju, 2010).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many pharmaceuticals and can enhance solubility and bioavailability .
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN7O/c1-17-16-19(5-6-20(17)25)32-23(18-7-10-26-11-8-18)22(28-29-32)24(33)31-14-12-30(13-15-31)21-4-2-3-9-27-21/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHQCQOQQUMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=NC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)

![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)
![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)

![4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether](/img/structure/B2976702.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2976704.png)